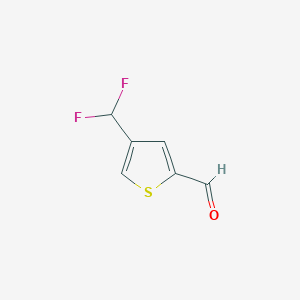
4-(Difluoromethyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 2375259-38-2 . It has a molecular weight of 162.16 and its IUPAC name is 4-(difluoromethyl)thiophene-2-carbaldehyde . The compound is stored at a temperature of 4 degrees .
Synthesis Analysis
Thiophene derivatives, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The Inchi Code for 4-(Difluoromethyl)thiophene-2-carbaldehyde is 1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-(Difluoromethyl)thiophene-2-carbaldehyde are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
4-(Difluoromethyl)thiophene-2-carbaldehyde is a liquid . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- 4-(Difluoromethyl)thiophene-2-carbaldehyde derivatives are used in the synthesis of fluorescent materials, such as 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes, demonstrating potential applications in dyes and pigments with moderate to high fluorescence quantum yields (Bogza et al., 2018).
Photochemical Synthesis
- The compound plays a role in photochemical synthesis processes, where its derivatives are used to create 4H-thieno[3,2-c]chromene-2-carbaldehydes, showing efficacy in covert marking pigments (Ulyankin et al., 2021).
Biological Evaluation
- Some derivatives of 4-(Difluoromethyl)thiophene-2-carbaldehyde have been synthesized and evaluated for their antibacterial and anti-inflammatory properties. For instance, specific derivatives showed excellent antibacterial activity against Pseudomonas aeruginosa and notable NO scavenging capabilities (Ali et al., 2013).
Polymerization Applications
- This compound has been used in the polymerization of thiophene-2-carbaldehyde, with the resulting polymer having potential applications in materials science due to its unique morphological properties (Al-Hamdan et al., 2021).
Fluorescence Studies
- Studies have been conducted on the fluorescence properties of compounds derived from thiophene-2-carbaldehyde, indicating its utility in developing prefluorescent materials for various applications (Knipping et al., 2011).
Material Science and Semiconductor Applications
- Research has been conducted on star-shaped molecules based on thiophene derivatives, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, for their potential use in organic semiconductors and field-effect transistors (Kim et al., 2007).
Direcciones Futuras
Thiophene-based analogs, including 4-(Difluoromethyl)thiophene-2-carbaldehyde, are of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research will likely continue to explore the synthesis and applications of thiophene derivatives.
Propiedades
IUPAC Name |
4-(difluoromethyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2OS/c7-6(8)4-1-5(2-9)10-3-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIGBSLFOSPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)thiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)

![(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2438299.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438301.png)
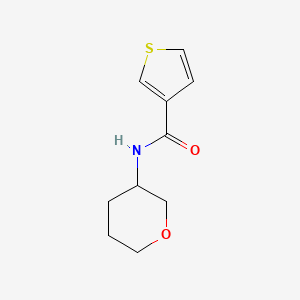
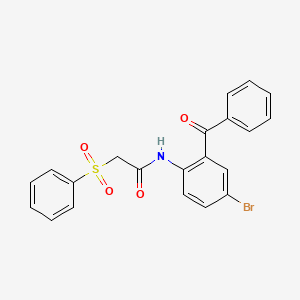
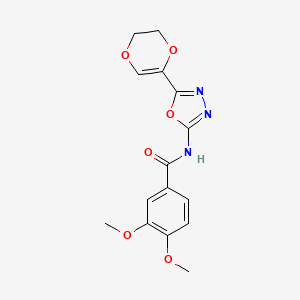
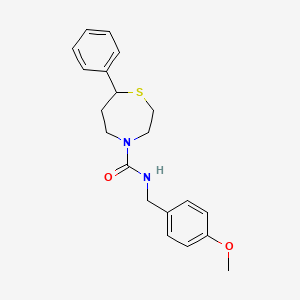

![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2438310.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)